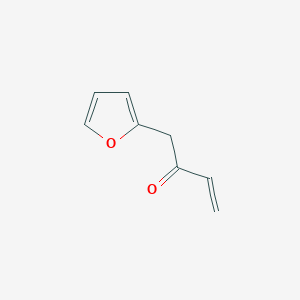

1-(Furan-2-yl)but-3-en-2-one

Description

Significance of Furan-Containing α,β-Unsaturated Ketones in Contemporary Organic Chemistry

Furan-containing α,β-unsaturated ketones are a class of organic compounds characterized by a furan (B31954) ring connected to a conjugated enone system. This structural motif imparts a unique reactivity profile, making them valuable intermediates in a wide array of chemical transformations. The furan ring, an aromatic heterocycle, acts as an electron-rich diene, while the α,β-unsaturated ketone functionality provides two electrophilic sites: the carbonyl carbon and the β-carbon. pressbooks.pub This dual reactivity allows for a diverse range of reactions, including nucleophilic additions, cycloadditions, and conjugate additions. pressbooks.pub

These compounds are pivotal building blocks in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. chemimpex.comacs.org Their utility stems from the ability to undergo transformations at both the furan ring and the enone system, leading to the construction of diverse molecular scaffolds. For instance, the Diels-Alder reaction, a powerful tool for forming six-membered rings, can utilize the furan moiety as the diene component. wikipedia.org Furthermore, the enone system is susceptible to Michael addition, a key reaction for carbon-carbon bond formation. libretexts.org The strategic combination of these reactions allows chemists to assemble intricate molecular architectures from relatively simple starting materials.

The significance of furan-containing α,β-unsaturated ketones also extends to the field of sustainable chemistry. Furan derivatives can often be sourced from biomass, presenting a renewable alternative to petroleum-based feedstocks. smolecule.com This has spurred research into the catalytic conversion of biomass-derived furans into valuable chemical intermediates, including α,β-unsaturated ketones. mdpi.com

Overview of 1-(Furan-2-yl)but-3-en-2-one as a Foundational Chemical Entity

This compound, also known by synonyms such as furfurylideneacetone, is a specific example of a furan-containing α,β-unsaturated ketone. nih.govchemicalbook.com Its structure consists of a furan ring attached at the 2-position to a but-3-en-2-one (B6265698) chain. This compound serves as a fundamental building block in organic synthesis, offering a gateway to a variety of more complex molecules.

The synthesis of this compound is commonly achieved through the condensation of furfural (B47365) with acetone (B3395972). chemicalbook.com This reaction, a type of aldol (B89426) condensation, is a well-established method for forming α,β-unsaturated ketones.

The reactivity of this compound is dictated by its functional groups. The furan ring can participate in electrophilic substitution reactions and can also act as a diene in cycloaddition reactions. smolecule.com The α,β-unsaturated ketone moiety is susceptible to both 1,2-addition (at the carbonyl group) and 1,4-addition (conjugate addition at the double bond), depending on the nature of the nucleophile. pressbooks.pub For example, strong nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles such as organocuprates prefer 1,4-addition. pressbooks.pub

The compound's utility is demonstrated by its use as an intermediate in the synthesis of various derivatives. For instance, it can undergo reactions to form pyrazolines, which are heterocyclic compounds with potential biological activities. researchgate.net Furthermore, it can be a precursor for the synthesis of other furan derivatives with applications in materials science and medicinal chemistry.

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | nih.gov |

| Molecular Weight | 136.15 g/mol | chemicalbook.com |

| Appearance | Reddish crystalline solid | nih.govchemicalbook.com |

| Melting Point | 34-41 °C | chemicalbook.com |

| Boiling Point | 112-115 °C at 10 mmHg | chemicalbook.com |

| Solubility | Insoluble in water, soluble in alcohol and most oils | chemicalbook.com |

| CAS Number | 623-15-4 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

31681-20-6 |

|---|---|

Molecular Formula |

C8H8O2 |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

1-(furan-2-yl)but-3-en-2-one |

InChI |

InChI=1S/C8H8O2/c1-2-7(9)6-8-4-3-5-10-8/h2-5H,1,6H2 |

InChI Key |

LVNQQSHCPFQTBO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)CC1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Furan 2 Yl but 3 En 2 One

Conventional Synthetic Approaches

Conventional methods for synthesizing 1-(furan-2-yl)but-3-en-2-one, a compound also known by synonyms such as 4-(2-furanyl)-3-buten-2-one (B1139183) (FAc) and furfurylidene acetone (B3395972), primarily rely on well-established condensation reactions.

Aldol (B89426) Condensation Protocols from Furfural (B47365) and Acetone

The most prominent and widely studied method for synthesizing this compound is the base-catalyzed aldol condensation of furfural with acetone. nih.govnih.gov This reaction can produce both the desired mono-condensation product, this compound (FAc), and a subsequent product from a second condensation with furfural, 1,5-bis-(2-furanyl)-1,4-pentadien-3-one (F2Ac). nih.gov The selectivity towards FAc is a key challenge, influenced by reaction conditions and catalyst choice.

A variety of catalysts have been investigated to optimize this transformation. Anion exchange resins have been shown to be effective, with catalytic activity correlating to the concentration of quaternary ammonium (B1175870) salt functional groups. nih.gov Metal-organic frameworks (MOFs), specifically amine-functionalized zirconium-based MOFs, have also been employed, demonstrating the ability to produce a range of condensation products. researchgate.net

Solid base catalysts are a major area of research. Layered double hydroxides (LDHs), particularly Mg-Al LDHs, have been prepared, calcined, and rehydrated to create effective catalysts. organic-chemistry.org The catalytic performance is sensitive to the Mg/Al molar ratio, with a ratio of 2.5 showing optimal results. organic-chemistry.org Similarly, Mg/Al mixed oxides have been studied, where the use of toluene (B28343) as a solvent favors the formation of the mono-condensation product (FAc) by shifting it to the organic phase and preventing further reaction. nih.gov Lewis acid zeolites, such as Sn-Beta, have also proven effective, with product selectivity being tunable by factors like pore geometry and the addition of water. iiarjournals.org

Table 1: Catalyst Performance in Aldol Condensation of Furfural and Acetone

| Catalyst System | Key Findings | Reference |

|---|---|---|

| Anion Exchange Resins | Catalytic activity increases with the concentration of quaternary ammonium salt groups. | nih.gov |

| Amine-functionalized Zr-MOF | Capable of producing a range of condensation products, including dimers, trimers, and pentamers. | researchgate.net |

| Mg/Al Mixed Oxides | Use of toluene as a solvent enhances selectivity towards the mono-condensation product (FAc). | nih.gov |

| Sn-Beta Zeolite | Catalyst exhibits shape selectivity; addition of water can shift product selectivity exclusively to FAc. | iiarjournals.org |

| Mg-Al Layered Double Hydroxides | Catalyst performance is dependent on the Mg/Al molar ratio, with 2.5 being optimal. | organic-chemistry.org |

Oxidative Rearrangement Strategies from Saturated Analogues

The synthesis of α,β-unsaturated ketones from their saturated counterparts is a fundamental organic transformation, often achieved through oxidative methods. However, for this compound, direct oxidative dehydrogenation of its saturated analogue, 1-(furan-2-yl)butan-2-one, is not a commonly cited synthetic route in the scientific literature.

Instead, oxidative strategies in furan (B31954) chemistry often involve rearrangement reactions of the furan ring itself. A prominent example is the Achmatowicz reaction, an oxidative rearrangement of furfuryl alcohols into dihydropyrans using oxidants like bromine or m-CPBA. youtube.com This reaction, while a key transformation of furan derivatives, produces a six-membered pyranone ring and does not lead to the target α,β-unsaturated ketone structure. nih.gov Other oxidative transformations have been developed for chalcones and other furan derivatives, but these typically yield more complex heterocyclic systems rather than simple dehydrogenation products. nih.govrsc.org

Claisen-Schmidt Condensation and Related Routes for Furan-Chalcone Structures

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the preparation of chalcones and related α,β-unsaturated ketones. This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone. rsc.orgnih.gov The synthesis of this compound from furfural (an aldehyde) and acetone (a ketone) is a classic example of this methodology.

This reaction is the most widely used method for preparing heteroaromatic chalcones due to its mild conditions and tolerance for a wide range of functional groups on both the aldehyde and ketone components. nih.gov Common bases used to promote the condensation include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). nih.gov The reaction proceeds via an aldol addition product which then dehydrates to form the stable, conjugated α,β-unsaturated carbonyl system characteristic of chalcones. rsc.org The versatility and reliability of the Claisen-Schmidt condensation make it the primary route for accessing furan-chalcone structures. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound is increasingly viewed through the lens of green chemistry, driven by the compound's origin from biomass and the desire for more sustainable manufacturing processes.

Catalytic Conversion of Biomass-Derived Furanics

A key aspect of the green profile of this compound is the origin of its precursor, furfural. Furfural is a versatile platform molecule derived from the acid-catalyzed dehydration of xylose, a sugar readily obtained from the hemicellulose fraction of lignocellulosic biomass. nih.gov This positions furfural as a renewable, non-food-based feedstock for the chemical industry. libretexts.org The conversion of raw biomass like cellulose (B213188) and hemicellulose into furan derivatives such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF) is a critical step in creating value-added chemicals from renewable resources. asianpubs.org Therefore, the synthesis of this compound is intrinsically linked to the biorefinery concept, where sustainable feedstocks are transformed into valuable chemical products.

Sustainable Reaction Conditions and Catalyst Systems

Efforts to make the synthesis of this compound more sustainable focus on the reaction conditions and catalysts used in the condensation of furfural and acetone. A major theme is the replacement of homogeneous catalysts, such as NaOH or KOH which can be difficult to separate and recycle, with solid, heterogeneous catalysts.

Chemical Reactivity and Mechanistic Studies of 1 Furan 2 Yl but 3 En 2 One

Fundamental Reaction Pathways

The reactivity of 1-(Furan-2-yl)but-3-en-2-one is characterized by several key reaction pathways, including nucleophilic additions, cycloadditions, and oxidative transformations. These pathways are central to its utility in constructing more complex molecular architectures.

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety in this compound is a prime target for nucleophilic attack. The carbonyl carbon is electrophilic and susceptible to what is known as 1,2-addition. masterorganicchemistry.comlibretexts.org This process involves the direct attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate after the π-bond breaks. youtube.comkhanacademy.org Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org

Alternatively, and often competing with 1,2-addition, is the 1,4-conjugate addition, also known as the Michael reaction. mdpi.com In this pathway, the nucleophile adds to the β-carbon of the butenone system. This type of addition is favored by softer nucleophiles. The rate of nucleophilic addition is influenced by electronic factors; electron-withdrawing groups adjacent to the carbonyl increase the rate, while electron-donating groups decrease it. masterorganicchemistry.com Steric hindrance around the electrophilic centers also plays a significant role in the reaction's feasibility and outcome. masterorganicchemistry.comyoutube.com

The furan (B31954) ring itself, being an electron-rich aromatic system, can also participate in reactions such as Friedel-Crafts alkylations, where it acts as a nucleophile. researchgate.net

Table 1: Regioselectivity in Nucleophilic Additions to α,β-Unsaturated Carbonyls

| Type of Addition | Attacked Position | Common Nucleophiles | Product Type |

| 1,2-Addition | Carbonyl Carbon | Grignard reagents, organolithium compounds, hydrides (e.g., NaBH4, LiAlH4) | Allylic Alcohols |

| 1,4-Conjugate Addition (Michael Reaction) | β-Carbon | Enolates, amines, thiols, cuprates | Saturated Ketones |

This table provides a generalized overview of nucleophilic addition reactions.

Cycloaddition Reactions Involving the Butenone Moiety

Cycloaddition reactions offer a powerful method for constructing cyclic structures. wikipedia.org The butenone moiety of this compound can participate as a 2π component in these reactions. For instance, [2+2] cycloadditions can lead to the formation of cyclobutane (B1203170) rings. clockss.org

The furan ring itself is a classic diene (a 4π electron system) and readily participates in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netpearson.comnih.gov The reactivity of furan as a diene is, however, tempered by its aromatic character. pearson.com Generally, the Diels-Alder reaction is favored when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.org The reaction is also highly stereospecific, with a preference for the endo product under kinetic control. libretexts.orgrsc.org However, the exo product may be favored under thermodynamic control as it is generally more stable. libretexts.orgrsc.org The use of water as a solvent has been shown to enhance the rate of some furan-based Diels-Alder reactions. nih.govnih.gov

Oxidative Transformations and Furan Dearomatization

The furan ring in this compound is susceptible to oxidative transformations that can lead to dearomatization. mdpi.comnih.gov This process disrupts the aromaticity of the furan ring, opening it up to further synthetic manipulations. For example, oxidation can convert the furan into a 1,4-dicarbonyl compound through the formation of an endoperoxide intermediate. rsc.orgyoutube.com This transformation is a key step in the synthesis of various carbocyclic and heterocyclic systems. mdpi.comnih.gov Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be employed for such oxidations. mdpi.com The resulting reactive intermediates can then undergo subsequent cyclizations. mdpi.comnih.gov

Stereochemical Considerations in Synthetic Transformations

The creation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules.

Enantioselective Catalysis in Furan-Related α,β-Unsaturated Ketone Chemistry

Achieving high levels of enantioselectivity in reactions involving furan-containing α,β-unsaturated ketones is a significant area of research. researchgate.net Chiral catalysts, including both metal complexes and organocatalysts, are employed to control the stereochemical outcome of reactions. researchgate.netnih.gov

In the context of nucleophilic additions, chiral Lewis bases have been used to catalyze the enantioselective hydrosilylation of α,β-unsaturated ketones. researchgate.net Asymmetric aldol (B89426) and Mannich reactions of furanone derivatives have also been extensively studied to produce enantiomerically enriched butenolides. nih.govacs.org These reactions often utilize chiral catalysts to create new stereocenters with high fidelity. nih.govacs.org

For cycloaddition reactions, enantioselective Diels-Alder reactions involving furan derivatives have been developed using chiral copper or palladium catalysts. researchgate.net Organocatalysts, such as chiral phosphoric acids, have also proven effective in promoting enantioselective Friedel-Crafts reactions with furan substrates. researchgate.net

Table 2: Examples of Catalysts in Enantioselective Transformations

| Reaction Type | Catalyst Type | Example Catalyst |

| Hydrosilylation | Chiral Lewis Base | N-formamide derived from amino acids researchgate.net |

| Aldol Reaction | Chiral Lewis Acid | Ti(Oi-Pr)4 / (R)-BINOL nih.gov |

| Friedel-Crafts Reaction | Chiral Brønsted Acid | Chiral Phosphoric Acid researchgate.net |

| Diels-Alder Reaction | Chiral Metal Complex | Copper or Palladium Complexes researchgate.net |

This table lists representative catalyst types and examples for achieving enantioselectivity.

Kinetic and Thermodynamic Investigations of Reactivity

Understanding the kinetics and thermodynamics of the reactions of this compound is essential for optimizing reaction conditions and predicting product distributions.

Kinetic studies of Diels-Alder reactions involving furan and maleimide (B117702) have been conducted to determine reaction rates and activation energies. nih.gov These studies have shown that the reaction kinetics in polymer systems are influenced by factors such as temperature, the structure of the reactants, and the mobility of the reactive groups. nih.gov For instance, the activation energy for the Diels-Alder reaction between furan-functionalized polystyrene and a maleimide was found to be in the range of 19.29 to 51.78 kJ mol⁻¹. nih.gov

Thermodynamic considerations are particularly important in reversible reactions like the Diels-Alder reaction. The relative stability of the endo and exo adducts determines the final product ratio at equilibrium. libretexts.orgrsc.org While the endo product is often formed faster (kinetic control), the exo product is typically more stable (thermodynamic control). libretexts.orgrsc.org Computational studies using models like the activation strain model can provide detailed insights into the factors governing both the reactivity and selectivity of these reactions. rsc.org

Advanced Spectroscopic Characterization of 1 Furan 2 Yl but 3 En 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of 1-(Furan-2-yl)but-3-en-2-one and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule, offering information about their chemical environment and proximity to other atoms. For this compound, the spectrum reveals distinct signals corresponding to the protons of the furan (B31954) ring and the butenone side chain.

The protons on the furan ring typically appear as multiplets in the aromatic region of the spectrum. Specifically, the proton at position 5 of the furan ring (H-5') is observed as a singlet at approximately 7.35 ppm. researchgate.net The protons at positions 3 and 4 (H-3' and H-4') often present as a multiplet around 6.35 ppm and a doublet at 6.25 ppm (J = 3.1 Hz), respectively. researchgate.net

The vinylic protons of the but-3-en-2-one (B6265698) moiety exhibit characteristic splitting patterns. The coupling constant (J value) of approximately 16.0 Hz for these protons confirms the (E) or trans configuration of the double bond in many derivatives. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound and Related Furan Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| (S)-1-(Furan-2-yl)ethanol | C-CH₃ | 1.56 | d | 6.5 | researchgate.net |

| H-1 | 4.88 | q | 13.1, 6.5 | researchgate.net | |

| H-3' | 6.25 | d | 3.1 | researchgate.net | |

| H-4' | 6.35 | m | researchgate.net | ||

| H-5' | 7.35 | s | researchgate.net | ||

| Furan | H-α | 7.435 | chemicalbook.com | ||

| H-β | 6.380 | chemicalbook.com |

This table is interactive and allows for sorting and filtering of data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed picture of the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal.

The carbonyl carbon of the ketone group is typically observed as a downfield signal in the range of 190-205 ppm. For instance, in a derivative, the carbonyl carbon appears at δ 188.6 ppm. tuiasi.ro The carbons of the furan ring resonate in the aromatic region, with the carbon attached to the oxygen (C-2') appearing at a lower field than the other furan carbons. Typical shifts for the furan ring carbons are observed around 151.7 ppm (C-2'), 145.2 ppm (C-5'), 116.7 ppm (C-4'), and 112.9 ppm (C-3'). tuiasi.ro The olefinic carbons of the butenone chain also show characteristic signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives and Furan

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | C=O | 188.6 | tuiasi.ro |

| C-α (to C=O) | 118.9 | tuiasi.ro | |

| C-β (to C=O) | 131.2 | tuiasi.ro | |

| Furan C-2 | 151.7 | tuiasi.ro | |

| Furan C-3 | 112.9 | tuiasi.ro | |

| Furan C-4 | 116.7 | tuiasi.ro | |

| Furan C-5 | 145.2 | tuiasi.ro | |

| Furan | C-α | 142.8 | chemicalbook.com |

| C-β | 109.9 | chemicalbook.com |

This table is interactive and allows for sorting and filtering of data.

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Isotope Labeling Studies

Deuterium (²H) NMR spectroscopy is a powerful tool for investigating reaction mechanisms and metabolic pathways through isotope labeling. Studies on deuterated furan derivatives, such as furan-2-carbaldehyde-d, have been conducted to understand formylation reactions and track the path of specific atoms during chemical transformations. mdpi.com The synthesis of single D-labeled furfural (B47365) isomers has been a significant area of research since the 1970s. mdpi.com This technique allows for the precise determination of the position of deuterium labels within a molecule, providing crucial information for mechanistic studies.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a chemical formula of C₈H₈O₂, the expected molecular weight is approximately 136.15 g/mol . nih.govnist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, corroborating data from other spectroscopic methods.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing the vibrations of its bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to the various functional groups. A strong absorption band is typically observed in the region of 1650-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ketone. The C=C stretching vibrations of the alkene and the furan ring appear in the 1500-1600 cm⁻¹ region. The C-O stretching of the furan ring is also a notable feature. For instance, in a study of a furan-containing chalcone (B49325) derivative, various functional groups were confirmed using FT-IR spectroscopy. researchgate.net

Raman Spectroscopy

Raman spectroscopy, a non-destructive light scattering technique, provides valuable information about the vibrational modes of a molecule, offering a detailed fingerprint of its structure. For furan derivatives, theoretical studies using Density Functional Theory (DFT) have been employed to compute and analyze their vibrational spectra. globalresearchonline.net In the case of furan, which possesses C2v symmetry, there are 21 fundamental vibrations. globalresearchonline.net The attachment of substituents, as in this compound, alters this symmetry and influences the vibrational frequencies. globalresearchonline.net

The vibrational spectra of furan and its derivatives show characteristic bands for the furan ring's C-C and C=C stretching vibrations. globalresearchonline.net The symmetric and asymmetric C-C stretching vibrations are typically observed in the range of 1033–1414 cm⁻¹. globalresearchonline.net In contrast, the C=C stretching vibrations are sensitive to substitution on the ring. globalresearchonline.net For chalcones, the infrared spectra, which are complementary to Raman spectra, show characteristic bands for the C=O group (around 1650 cm⁻¹), the C=C olefinic bond, and aromatic C=C bonds (1500-1600 cm⁻¹). tandfonline.comnih.gov The C-H stretching vibrations of the aromatic/heterocyclic ring are typically seen above 3000 cm⁻¹. fabad.org.tr

A combined theoretical and experimental study on (E)-3-(5-methyl furan-2-yl)-1-phenyl prop–2-en-1-one (MFPPE), a derivative of the title compound, utilized DFT calculations to assign the vibrational modes, confirming the molecular structure. researchgate.net Such analyses are crucial for understanding the structural and electronic properties of these compounds.

Table 1: Characteristic Vibrational Frequencies for Furan-Containing Chalcones

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | fabad.org.tr |

| Olefinic C=C Stretch | ~1600 | nih.gov |

| Carbonyl C=O Stretch | ~1650 | tandfonline.comnih.gov |

| Aromatic C=C Stretch | 1500 - 1600 | tandfonline.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of UV or visible light. Chalcones, including those with a furan ring, are characterized by two primary absorption bands in their UV-Vis spectra. fabad.org.tr These bands correspond to π→π* transitions within the cinnamoyl and benzoyl portions of the molecule. fabad.org.tr The absorption spectrum of trans-chalcone shows a strong band around 310 nm (4 eV) and a more intense band near 225 nm (5.5 eV). fabad.org.tr

For furan derivatives, the electronic absorption spectra have been investigated to understand molecular conformation and polarity. capes.gov.br Theoretical studies on furan and its derivatives using time-dependent DFT (TD-DFT) show a single primary absorption peak, which is assigned to a π→π* transition. globalresearchonline.net In a study of 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), a related compound, high-performance liquid chromatography with ultraviolet spectrometry was used for its determination, highlighting the utility of its UV absorption for analytical purposes. nih.govresearchgate.net

Substituents on the aromatic or heterocyclic rings can significantly influence the absorption maxima (λmax). researchgate.net Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can lead to a hypsochromic (blue) shift. fabad.org.trresearchgate.net The solvent environment also plays a role, with many chalcones exhibiting positive solvatochromism, where λmax shifts to longer wavelengths in more polar solvents. researchgate.net

Fluorescence in chalcones is also highly dependent on their structure and environment. researchgate.net Some furan-containing chalcone derivatives are reported to be excellent fluorescent organic molecules with tunable emissive properties. researchgate.net However, the presence of certain groups, like a nitro group, can quench fluorescence. researchgate.net The fluorescence properties of some related compounds have been shown to be sensitive to pH, which can alter the protonation state and electronic structure of the molecule. mdpi.com

Table 2: UV-Vis Absorption Data for Chalcone Derivatives

| Compound/Class | λmax (nm) | Solvent/Conditions | Transition Type | Reference |

|---|---|---|---|---|

| 2'-Hydroxy-4-methoxy chalcone | 365, 240 | Ethanol (B145695) | π→π* | fabad.org.tr |

| 2'-OH chalcones | 345-435 (Band I), 220-280 (Band II) | Ethanol | π→π* | fabad.org.tr |

| General Chalcones | 214-456 | Crystal | n→π* / π→π* | fabad.org.tr |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. Several crystal structures of furan-containing chalcones, which are close analogs of this compound, have been reported. These studies reveal key structural features, such as the conformation of the molecule and the nature of intermolecular interactions.

The crystal structure of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one shows that the molecule adopts an E conformation around the C=C double bond. nih.govresearchgate.net The molecule consists of a furan ring and a phenyl ring bridged by an α,β-unsaturated carbonyl system. nih.govresearchgate.net These two rings are not coplanar; in this specific derivative, they are inclined to one another by an angle of 24.07°. nih.govresearchgate.net

In the solid state, the crystal packing is stabilized by a network of weak intermolecular interactions. nih.govresearchgate.net For (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, the structure is characterized by C-H···O and C-H···π hydrogen bonds. nih.govresearchgate.net The carbonyl oxygen atom acts as a trifurcated acceptor for C-H···O interactions, while C-H···π interactions involve the furan and phenyl rings. nih.govresearchgate.net These interactions link the molecules into ribbons that extend through the crystal. nih.govresearchgate.net Similarly, the crystal structure of 1-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been determined to understand its solid-state conformation. tandfonline.comresearchgate.net

Table 3: Selected Crystallographic Data for (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₀O₂ | nih.govresearchgate.net |

| Conformation (C=C) | E | nih.govresearchgate.net |

| Dihedral Angle (Furan-Phenyl) | 24.07 (7)° | nih.govresearchgate.net |

Computational and Theoretical Investigations of 1 Furan 2 Yl but 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations can elucidate electronic properties, molecular geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to determine optimized molecular geometry, bond lengths, bond angles, and various electronic properties. For furan-containing compounds, DFT calculations, often using functionals like B3LYP, provide reliable data on their structural and electronic characteristics. nih.gov

Table 1: Illustrative Electronic Properties Calculated via DFT for a Furan-Containing Schiff Base This table presents data for a related compound to illustrate typical DFT calculation outputs.

| Property | Calculated Value | Unit |

| Total Energy | -1160.75 | a.u. |

| Dipole Moment | 4.88 | Debye |

| Mean Polarizability | 39.11 x 10-24 | esu |

Source: Data adapted from a DFT study on a benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and kinetic stability of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A small energy gap suggests that a molecule is more reactive, more polarizable, and has higher chemical reactivity and biological activity, as it requires less energy to undergo electronic transitions. nih.gov DFT calculations are commonly used to determine the energies of these orbitals and the resulting energy gap, which helps in predicting the molecule's behavior in chemical reactions. irjweb.com

Table 2: Calculated Frontier Molecular Orbital Properties for a Furan-Containing Schiff Base This table presents data for a related compound to illustrate typical FMO analysis outputs.

| Parameter | Calculated Value (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | 0.08657 |

Source: Data adapted from a DFT study on a benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Quantum chemical methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule in its optimized ground state. globalresearchonline.net For 1-(Furan-2-yl)but-3-en-2-one, this would predict characteristic stretching frequencies for the carbonyl group (C=O), the olefinic double bond (C=C), and the various vibrations of the furan (B31954) ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. globalresearchonline.net This method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as the π→π* transitions expected for the conjugated system in this compound. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts (δ) for ¹H and ¹³C nuclei. globalresearchonline.net These theoretical spectra serve as a powerful tool for assigning signals in experimental NMR data.

Table 3: Types of Spectroscopic Data Predicted by Theoretical Calculations

| Spectroscopy Type | Predicted Parameters | Relevance |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Functional group identification |

| UV-Visible | Absorption Wavelengths (λmax) | Analysis of electronic transitions |

| NMR | Chemical Shifts (ppm) | Structural elucidation |

Source: Based on methodologies described for furan derivatives. globalresearchonline.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are indispensable for studying the dynamic behavior of molecules and their interactions with other biological entities, such as proteins and enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. mdpi.com This method is instrumental in drug discovery for evaluating how a molecule might act as an inhibitor. mdpi.com

For this compound, a molecular docking study would involve:

Obtaining or modeling the 3D structure of the target enzyme.

Generating the 3D conformation of the ligand, this compound.

Using docking software to place the ligand into the enzyme's active site and calculate a binding score or binding energy, typically in kcal/mol. nih.gov

The results reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme. For instance, a docking study of the related compound furfural (B47365) against the enzyme Heme Oxygenase I showed a binding energy of -6.8 kcal/mol. nih.gov Such studies can provide a molecular basis for a compound's observed biological activity. mdpi.com

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from the rotation around its single bonds. The conformational landscape of this compound is primarily determined by rotation around the single bonds connecting the furan ring to the butenone side chain.

Theoretical Reactivity Descriptors and Mechanistic Insights

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. While specific DFT studies on this exact compound are not extensively available in the reviewed literature, the reactivity of the furan nucleus and related derivatives has been a subject of theoretical investigation. mdpi.com

The reactivity of furan and its derivatives is largely governed by the distribution of electron density and the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests a higher reactivity.

For furan itself, DFT studies have shown that it can act as a nucleophilic electron donor, with a higher HOMO energy compared to potential reaction partners like titanium tetrachloride (a Ziegler-Natta catalyst component), indicating a tendency for electron transfer from the furan to the electrophile. mdpi.com This electron-donating nature is fundamental to its role in various reactions, including Diels-Alder cycloadditions where the furan ring acts as a diene. mdpi.com

In the case of this compound, the presence of the butenone substituent is expected to influence the electronic properties of the furan ring. The conjugated system extending from the furan ring through the double bond to the carbonyl group will affect the energies of the HOMO and LUMO. The electron-withdrawing nature of the carbonyl group can modulate the reactivity of the furan ring and the adjacent double bond, influencing the regioselectivity and stereoselectivity of its reactions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide further quantitative insights into the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). While specific values for this compound are not readily found in the literature, the analysis of these parameters for similar furan derivatives helps in predicting their chemical behavior.

| Parameter | Description | General Trend for Furan Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Generally high, indicating good electron-donating capabilities. mdpi.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influenced by substituents; electron-withdrawing groups lower the energy. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap implies higher reactivity. |

Mechanistically, the furan ring in this compound can participate in electrophilic substitution reactions, and the α,β-unsaturated ketone moiety is susceptible to nucleophilic addition. The conjugated system allows for 1,2- and 1,4-addition (Michael addition) of nucleophiles. Computational studies on similar systems can elucidate the preferred reaction pathways by calculating the activation energies for different potential mechanisms.

Computational ADMET Modeling for Drug-Likeness Prediction

The potential of a compound to be developed into a drug is assessed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction is a crucial step in early-phase drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. nih.govresearchgate.net

Several computational models are used to predict the drug-likeness of a compound. One of the most well-known is Lipinski's Rule of Five, which sets criteria for molecular properties that are associated with good oral bioavailability in humans. ni.ac.rsnodepit.comdrugbank.comunits.it The rules are:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (log P) not greater than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A compound is considered to have good drug-likeness if it does not violate more than one of these rules. drugbank.com

For this compound, we can evaluate its properties based on publicly available computed data.

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 136.15 g/mol | Yes (< 500) |

| logP (Octanol-Water Partition Coefficient) | 1.4 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 (the carbonyl oxygen and the furan oxygen) | Yes (≤ 10) |

Based on these parameters, this compound does not violate any of Lipinski's rules, suggesting it has favorable physicochemical properties for oral bioavailability.

Beyond Lipinski's rules, other descriptors such as the number of rotatable bonds and the topological polar surface area (TPSA) are also important for predicting oral bioavailability. Veber's rules, for instance, suggest that a compound with 10 or fewer rotatable bonds and a TPSA of 140 Ų or less is likely to have good oral bioavailability. For this compound, the number of rotatable bonds is 2, and the TPSA is 30.2 Ų, both of which are well within the favorable range.

In silico studies on various furan derivatives have been conducted to predict their ADMET properties and validate their potential as therapeutic agents. nih.gov These studies often involve the use of software platforms like SwissADME and PreADMET, which can predict a wide range of pharmacokinetic and pharmacodynamic parameters. mdpi.com For many furan-containing compounds synthesized for potential therapeutic applications, these in silico predictions have shown good oral bioavailability and a low toxicity profile, encouraging further experimental investigation. nih.gov

Derivatization Chemistry and Analog Synthesis Based on 1 Furan 2 Yl but 3 En 2 One

Synthesis of Pyrazoline Derivatives via Cycloaddition Reactions

A significant application of 1-(furan-2-yl)but-3-en-2-one in synthetic chemistry is its use as a substrate in [3+2] cycloaddition reactions to form pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of considerable interest due to their diverse biological activities.

The synthesis of furan-tethered 2-pyrazolines can be achieved through a 1,3-dipolar cycloaddition reaction. researchgate.net In a typical procedure, nitrile imines, generated in situ from the catalytic dehydrogenation of hydrazones using an oxidizing agent like chloramine-T, react with this compound. researchgate.net This reaction yields an isomeric mixture of furan-containing 2-pyrazolines. researchgate.net The process is generally carried out in a suitable solvent such as methanol. researchgate.net

The general reaction scheme is as follows: Hydrazone + Chloramine-T → Nitrile Imine (in situ) Nitrile Imine + this compound → Furan-tethered 2-Pyrazolines

These cycloaddition reactions provide a direct route to novel pyrazoline structures incorporating a furan (B31954) moiety, which can then be evaluated for various biological properties. researchgate.net

Formation of Other Furan-Containing Heterocyclic Analogues (e.g., Isoxazoles, Pyrimidines)

The reactivity of this compound extends to the synthesis of other important furan-containing heterocyclic analogs, including isoxazoles and pyrimidines. These compounds are prevalent in medicinal chemistry and materials science.

Isoxazoles:

Isoxazoles, five-membered aromatic heterocycles with adjacent nitrogen and oxygen atoms, can be synthesized from chalcone (B49325) precursors, which are structurally related to this compound. semanticscholar.orgyoutube.com A common method involves the reaction of a furan-containing chalcone with hydroxylamine (B1172632) hydrochloride. semanticscholar.org The reaction is typically refluxed in a solvent like ethanol (B145695) with the addition of glacial acetic acid. semanticscholar.org This process leads to the formation of 4,5-dihydroisoxazole derivatives. semanticscholar.org

For instance, the reaction of 1-(furan-2-yl)-4,5,6,7,8-pentahydroxyoct-2-en-1-one with hydroxylamine hydrochloride yields 1-(3-(furan-2-yl)-4,5-dihydroisoxazol-5-yl)pentane-1,2,3,4,5-pentaol. semanticscholar.org

Pyrimidines:

Pyrimidines, six-membered aromatic heterocycles with two nitrogen atoms, are another class of compounds that can be synthesized from furan-containing precursors. Arylmethylidene derivatives of furan-2(3H)-ones serve as key building blocks for constructing pyrimidine (B1678525) rings. nih.gov The reaction of these furanone derivatives with N,N-binucleophilic reagents like guanidine (B92328) carbonate or thiourea (B124793) in the presence of a base leads to the formation of pyrimidine-containing structures. nih.gov The specific outcome of the reaction can be influenced by the nature of the substituents on the furanone ring. nih.gov For example, the reaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea can yield 5-(2-oxo-2-phenylethyl)-6-aryl-2-thioxotetrahydropyrimidine-4(1H)-ones. nih.gov

Modifications of the Furan Ring System in Conjugated Ketones

The furan ring in conjugated ketones like this compound is susceptible to various modifications, which can significantly alter the compound's properties and reactivity. The inherent instability of the furan ring, particularly its tendency to decompose in the presence of oxygen and light, is a key consideration in its chemical transformations. researchgate.net

Electrophilic Substitution: The furan ring readily undergoes electrophilic substitution reactions. pharmaguideline.com

Nitration: Can be achieved at low temperatures using a mild nitrating agent like acetyl nitrate. pharmaguideline.com

Sulfonation: Can be performed at room temperature with sulfur trioxide in pyridine (B92270) or dioxane. pharmaguideline.com

Halogenation: Furan reacts vigorously with bromine and chlorine, often leading to polyhalogenated products. Milder conditions are required for mono-halogenation. pharmaguideline.com

Oxidation: Oxidation of the furan ring, often catalyzed by enzymes like cytochrome P450, can lead to ring-opened products. nih.govresearchgate.net This process generates reactive electrophilic intermediates, such as epoxides or cis-enediones, which can react with cellular nucleophiles. nih.gov The nature of the substituents on the furan ring influences the metabolic pathway and the resulting intermediates. nih.gov

Reduction: The reduction of a simple furan ring to tetrahydrofuran (B95107) without ring opening can be challenging. However, derivatives like furoic acid can be reduced to dihydrofurans. pharmaguideline.com

Incorporating the furan ring into a more complex conjugated system can enhance its stability. For example, conjugation with a triazole ring has been shown to reduce the degradation of the furan core. researchgate.net

Functionalization and Structural Diversification of the Butenone Side Chain

The butenone side chain of this compound offers multiple sites for functionalization and structural diversification, primarily through reactions involving the α,β-unsaturated ketone moiety.

Nucleophilic Addition: The carbonyl group and the β-carbon of the enone system are susceptible to nucleophilic attack. smolecule.com

1,2-Addition: Nucleophiles can add to the carbonyl carbon.

1,4-Conjugate Addition (Michael Addition): A wide range of nucleophiles can add to the β-carbon, leading to the formation of various derivatives.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Oxidation: The butenone side chain can be oxidized to yield corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com

These reactions allow for the introduction of a variety of functional groups and the extension of the carbon skeleton, providing a rich platform for the synthesis of diverse analogs with potentially new and interesting properties.

Advanced Research Applications of 1 Furan 2 Yl but 3 En 2 One

Utility as a Versatile Synthon in Complex Organic Molecule Synthesis

The unique chemical architecture of 1-(Furan-2-yl)but-3-en-2-one makes it a highly versatile synthon, or building block, in organic synthesis. The furan (B31954) ring, a five-membered aromatic heterocycle, can be considered a latent 1,4-dicarbonyl functionality and an electron-rich diene, while the α,β-unsaturated ketone portion is an excellent Michael acceptor and a dienophile. acs.org This dual reactivity allows chemists to employ it in a wide array of carbon-carbon bond-forming reactions to construct intricate molecular frameworks. acs.org

Research has demonstrated its role as a precursor in the synthesis of more complex molecules and pharmaceuticals. smolecule.com For instance, furan-containing chalcone (B49325) analogues, such as 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, readily undergo Michael additions and ring-closure reactions to produce novel furan derivatives. researchgate.net The addition of nucleophiles like thiophenols to the enone system leads to β-arylmercapto ketones, which can be further modified. researchgate.net Furthermore, reaction with hydrazine (B178648) and its derivatives converts the chalcone analogue into pyrazolines, a class of heterocyclic compounds with known biological activities. researchgate.net

In another synthetic strategy, the oxidative rearrangement of related 4-(furan-2-yl)butan-2-ones has been shown to produce functionalized 4-(furan-2-yl)but-3-en-2-ones. nih.gov This highlights the compound's role not just as a starting material but also as a target product in methodologies aimed at creating substituted furans. nih.gov The furan core itself is an integral part of numerous natural products and approved drugs, such as Ranitidine and Furosemide, underscoring the importance of synthons that provide access to this key structural motif. nih.gov

Table 1: Synthetic Transformations Involving Furan-Based α,β-Unsaturated Ketones

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | 4-Chlorothiophenol | β-Arylmercapto ketone | researchgate.net |

| 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | Hydrazine / Phenylhydrazine | Pyrazoline derivative | researchgate.net |

| 4-(Furan-2-yl)butan-2-ones | Oxidizing Agent | Substituted 4-(furan-2-yl)but-3-en-2-one (B6264371) | nih.gov |

Development of Novel Materials and Functional Dyes based on α,β-Unsaturated Ketones

The class of α,β-unsaturated ketones, particularly those incorporating aromatic and heteroaromatic rings, are of significant interest in materials science. Their conjugated π-electron systems are often responsible for unique optical and electronic properties, making them suitable for applications as functional dyes and components of optoelectronic materials. acs.org In industry, α-substituted α,β-unsaturated aldehydes and ketones are used as starting materials in the production of dyes and other specialty chemicals. mdpi.com

While direct applications of this compound in materials are an emerging area of research, the broader family of furan-based compounds shows considerable promise. For example, 2,5-diaryl furans are being investigated for their optoelectronic properties. acs.org The synthesis of these materials often relies on furan-containing building blocks, and developing efficient, metal-free synthetic routes to these structures is a key research goal. acs.org The structural characteristics of this compound—a conjugated system linking a furan ring to a carbonyl group—make it a plausible candidate for similar applications, potentially as a monomer or a precursor for more complex polymeric or oligomeric materials. Its ability to undergo various chemical transformations offers pathways to tune its electronic and physical properties for specific material functions. chemimpex.com

Role in the Valorization of Biomass-Derived Feedstocks

One of the most significant modern applications of this compound is in the valorization of biomass. smolecule.com Biomass valorization refers to the process of converting low-value biomass waste into high-value chemicals, fuels, and materials, offering a sustainable alternative to petroleum-based feedstocks. researchgate.netnih.gov Lignocellulosic biomass, found in agricultural and forestry residues, is a rich source of carbohydrates that can be transformed into versatile platform chemicals. rsc.orgresearchgate.net

A key biomass-derived platform chemical is furfural (B47365), which is produced from the acid-catalyzed dehydration of hemicelluloses (composed of C5 sugars like xylose). rsc.orgresearchgate.net Furfural can be upgraded through a variety of chemical reactions. One important route is the aldol (B89426) condensation of furfural with acetone (B3395972), which can also be produced from biomass fermentation. rsc.org This reaction yields 4-(furan-2-yl)but-3-en-2-one (an isomer and common synonym for the title compound) and 1,5-di(furan-2-yl)penta-1,4-dien-3-one. rsc.org These condensation products are valuable intermediates for producing drop-in fuels, as their carbon-to-oxygen ratio is higher than that of furfural, and they can be further processed into fuel-grade alkanes. rsc.org

Similarly, 5-hydroxymethylfurfural (B1680220) (HMF), derived from C6 sugars in biomass, can be reacted with ketones to synthesize more complex furan-containing molecules, demonstrating a broader principle of using biomass-derived furans as building blocks in sustainable chemistry. researchgate.netmdpi.com

Table 2: Biomass Valorization Pathway to Furan-Based Ketones

| Feedstock Component | Platform Chemical | Reaction | Key Intermediate Product | Application | Reference |

|---|---|---|---|---|---|

| Hemicellulose (C5 Sugars) | Furfural (Fur) | Aldol Condensation with Acetone | 4-(Furan-2-yl)but-3-en-2-one | Biofuel Intermediate | rsc.org |

This strategic use of this compound and related compounds bridges the gap between renewable feedstocks and the production of essential chemicals and fuels, highlighting its crucial role in the development of a sustainable chemical industry. smolecule.com

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(furan-2-yl)but-3-en-2-one derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of furfural with thiosemicarbazide to form thiosemicarbazone intermediates, followed by oxidative cyclization using FeCl₃ in a citric acid medium. Catalysts like concentrated H₂SO₄ and DMF facilitate nucleophilic addition and dehydration steps . Optimization includes adjusting solvent polarity, temperature, and catalyst ratios to improve yield and purity. Characterization via IR (e.g., azomethine linkage at ~1618 cm⁻¹) and ¹H NMR (e.g., deshielded N=CH protons at ~8.55 ppm) is critical for validation .

Q. How are spectroscopic techniques employed to confirm the structural integrity of this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-S-C at 721 cm⁻¹, C-O at 1350 cm⁻¹) .

- ¹H NMR : Detects proton environments (e.g., aryl protons at 7.0–7.90 ppm, methoxy groups at ~3.55 ppm) .

- Mass Spectrometry : Confirms molecular ions (e.g., m/z 300 for C₁₃H₈N₄O₃S) and fragmentation patterns (e.g., loss of oxygen at m/z 285) .

Q. What in vitro assays are suitable for evaluating the anti-tubercular activity of these compounds?

- Methodological Answer : The Alamar Blue assay is widely used to test activity against Mycobacterium tuberculosis H37Rv. Minimum inhibitory concentration (MIC) values (e.g., 3.1 µg/mL for active derivatives) are determined via serial dilution, with rifampicin as a positive control .

Advanced Research Questions

Q. How can computational tools like PASS predict the bioactivity of this compound derivatives, and what are their limitations?

- Methodological Answer : The PASS (Prediction of Activity Spectra for Substances) algorithm predicts bioactivity using Pa (probability of activity) scores. For example, derivatives with Pa > 0.68 are prioritized for anti-tubercular testing . However, discrepancies arise when compounds with low Pa scores (e.g., 0.691 for Fb) show high experimental activity, highlighting limitations in accounting for non-linear structure-activity relationships .

Q. What strategies resolve contradictions between crystallographic data and computational docking results for enzyme-inhibitor complexes?

- Methodological Answer :

- Crystallographic Validation : Use SHELX software (e.g., SHELXL97) to refine structures against high-resolution data, ensuring hydrogen-bonding interactions (e.g., with Tyr158/Met103 in enoyl-ACP reductase) are accurately modeled .

- Docking Adjustments : Incorporate flexible receptor models in tools like AutoDock Vina to account for induced-fit binding . Cross-validate with mutagenesis studies to confirm critical residues .

Q. How do tautomeric equilibria or prototropic shifts influence the reactivity of furan-containing derivatives in synthetic pathways?

- Methodological Answer : Tautomerism (e.g., keto-enol shifts in imidazole-furan hybrids) alters nucleophilic sites. NMR titration experiments in DMSO-d₆ or CDCl₃ track equilibrium shifts, while DFT calculations predict dominant tautomers . Solvent polarity and temperature are adjusted to stabilize desired tautomers .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing structure-activity relationship (SAR) data in this compound class?

- Methodological Answer : Use multivariate analysis (e.g., partial least squares regression) to correlate descriptors (e.g., LogP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation and external test sets .

Q. How can researchers design experiments to distinguish between hydrogen bonding and hydrophobic interactions in enzyme inhibition?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate hydrogen bonds (enthalpy-driven) from hydrophobic effects (entropy-driven) .

- Site-Directed Mutagenesis : Replace key residues (e.g., Tyr158Ala in enoyl-ACP reductase) to assess interaction loss .

Crystallography and Structural Validation

Q. What are best practices for validating crystal structures of this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to reduce thermal motion artifacts .

- Refinement : Apply SHELXL97 with restraints for disordered moieties (e.g., furan ring puckering) .

- Validation Tools : Check CIF files with checkCIF/PLATON to flag symmetry errors or unrealistic bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.